molecular formula C21H23N3O2S B2980148 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone CAS No. 897485-91-5

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B2980148
CAS No.: 897485-91-5
M. Wt: 381.49
InChI Key: GADZKMIVNINFDT-UHFFFAOYSA-N
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Description

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone is a piperazine-derived small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 5. The compound’s structure combines a phenoxyethanone moiety linked to a piperazine ring, which is further connected to the benzothiazole heterocycle.

Synthetic routes for similar compounds involve coupling reactions between piperazine derivatives and halogenated intermediates (e.g., 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanone) under basic conditions, followed by purification via column chromatography . The presence of electron-donating methyl groups on the benzothiazole ring may enhance lipophilicity and metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-8-9-16(2)20-19(15)22-21(27-20)24-12-10-23(11-13-24)18(25)14-26-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADZKMIVNINFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps. One common method includes the reaction of 4,7-dimethyl-2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst. This intermediate product is then reacted with 2-phenoxyacetyl chloride under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Solubility: The methoxy group in G856-8982 (vs. The phenoxyethanone group in the target compound introduces an ether linkage, enabling hydrogen-bond interactions absent in analogs like G856-9151 (alkyl substituent) .

Structural Modifications and Bioactivity: Adamantane-containing analogs (e.g., C782-0152) exhibit higher molecular weights (>450 Da), which may limit blood-brain barrier penetration but enhance binding to hydrophobic pockets . Fluorinated derivatives (e.g., ) demonstrate improved metabolic stability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .

Synthetic Accessibility: The target compound and G856-8982 share a common synthetic strategy: nucleophilic substitution between piperazine and halogenated intermediates (e.g., 2-bromoethanones) . Trifluoroacetate counterions () complicate purification compared to neutral analogs like the target compound .

Research Findings and Implications

  • Benzothiazole vs. Other Heterocycles : Compared to triazole- or pyrazolyl-containing analogs (e.g., 1015533-62-6, 931622-35-4), the benzothiazole core in the target compound offers greater π-conjugation, which may enhance binding to aromatic-rich biological targets (e.g., kinase ATP pockets) .
  • Piperazine Flexibility : The piperazine ring’s conformational flexibility allows the target compound to adopt multiple binding poses, whereas rigid analogs (e.g., adamantane derivatives) may exhibit restricted interactions .

Biological Activity

The compound 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone (often referred to as G856-9153) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity associated with this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C21H23N3O2S. The compound features a piperazine ring linked to a benzothiazole moiety and a phenoxyethanone group, which contributes to its unique properties and biological activities.

Structural Highlights

ComponentDescription
Piperazine Ring A six-membered ring containing two nitrogen atoms that enhances solubility and biological interaction.
Benzothiazole Moiety Contributes to the compound's pharmacological properties, often associated with antimicrobial and anticancer activities.
Phenoxyethanone Group Imparts stability and potential for further modifications to enhance biological efficacy.

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The mechanisms through which this compound exerts its effects include:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anticancer Properties : Demonstrates cytotoxic effects on several cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : Potentially protects neuronal cells from oxidative stress and neurodegeneration.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzothiazole derivatives. The results indicated that derivatives similar to the compound showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range .

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that compounds containing the benzothiazole structure exhibited strong antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The compound was shown to disrupt bacterial cell wall synthesis .

Comparative Biological Activity

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameBiological ActivityReference
Benzothiazole Derivative AAnticancer (MCF-7)
Benzothiazole Derivative BAntimicrobial (S. aureus)
Benzothiazole Derivative CNeuroprotective

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